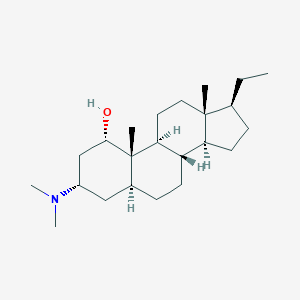
1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide, also known as dimethyldioxirane, is a powerful oxidizing agent that has found various applications in scientific research. It is a highly reactive molecule that can selectively oxidize a wide range of organic compounds, making it a valuable tool for synthetic chemists and biochemists alike.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane involves the transfer of an oxygen atom to the substrate molecule. This can occur via a number of different pathways, depending on the nature of the substrate and the reaction conditions. In general, the reaction proceeds via a radical intermediate, which can undergo further reactions to form a variety of different products.
Biochemical and Physiological Effects:
Dimethyldioxirane is a highly reactive molecule that can cause damage to biological molecules such as proteins and nucleic acids. As such, it must be used with caution in biochemistry experiments. However, it has also been shown to have potential therapeutic applications, particularly in the treatment of cancer. This is due to its ability to selectively oxidize cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane is its selectivity for certain types of organic compounds. This makes it a valuable tool for synthetic chemists and biochemists alike. However, it is also a highly reactive molecule that can be dangerous to handle, and must be used with caution in the laboratory. Additionally, it is not suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are many potential future directions for research involving 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane. One area of interest is the development of new synthetic methods using this molecule, particularly for the synthesis of complex organic molecules. Another area of interest is the development of new therapeutic applications for 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane, particularly in the treatment of cancer. Finally, there is also potential for research into the mechanism of action of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane, and how it can be further optimized for specific applications.
Méthodes De Synthèse
Dimethyldioxirane is typically synthesized by reacting acetone with hydrogen peroxide in the presence of sulfuric acid. The reaction proceeds via the formation of an acetone peroxide intermediate, which then decomposes to form 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane and water. The reaction is highly exothermic and must be carefully controlled to prevent thermal runaway.
Applications De Recherche Scientifique
Dimethyldioxirane has found various applications in scientific research, particularly in the fields of synthetic chemistry and biochemistry. It can be used to selectively oxidize a wide range of organic compounds, including alcohols, alkenes, and aromatics. This makes it a valuable tool for the synthesis of complex organic molecules, as well as for the modification of biomolecules such as proteins and nucleic acids.
Propriétés
Numéro CAS |
19424-26-1 |
|---|---|
Nom du produit |
1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide |
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 |
Clé InChI |
SVOJBLJQIJSBJC-UHFFFAOYSA-N |
SMILES |
CC1(C(OS(=O)O1)(C)C)C |
SMILES canonique |
CC1(C(OS(=O)O1)(C)C)C |
Synonymes |
4,4,5,5-Tetramethyl-1,3,2-dioxathiolane 2-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




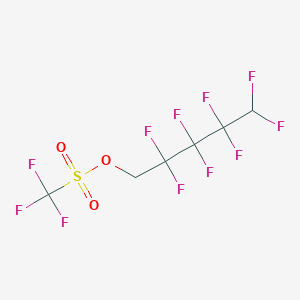
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
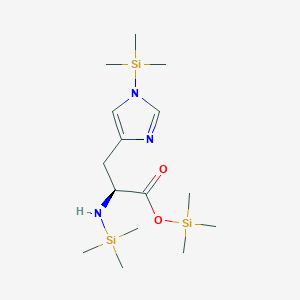
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
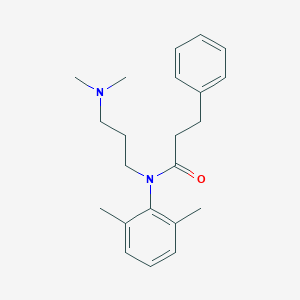
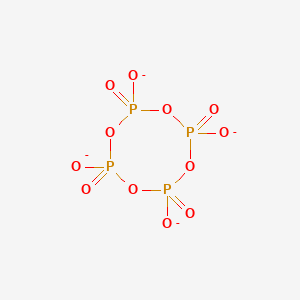
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
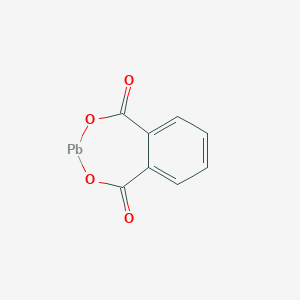

![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)

